N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27ClN2O4S and its molecular weight is 499.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets involved in these biological processes.
Mode of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities . These activities could be due to the compound’s interaction with specific cellular targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may affect pathways related to microbial growth or cancer cell proliferation .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit microbial growth or cancer cell proliferation .
Biological Activity
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound characterized by its unique structural features, including multiple methoxy groups and a tetrahydroisoquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C27H30N2O5S
- Molecular Weight : 494.6 g/mol
- IUPAC Name : 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2-carbothioamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- NMDA Receptors : The compound acts as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, suggesting potential applications in neuropharmacology .
- Antioxidant Activity : Preliminary studies indicate that derivatives of similar structures exhibit antioxidant properties. The DPPH radical scavenging assay has shown that certain compounds can outperform well-known antioxidants like ascorbic acid .
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
- U-87 (human glioblastoma) : Demonstrated higher cytotoxicity compared to other tested compounds.
- MDA-MB-231 (triple-negative breast cancer) : Showed moderate activity but less effective than against U-87 cells.
The MTT assay results indicate that the compound can inhibit cell proliferation effectively in these models .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay:
- Compounds similar to this compound demonstrated radical scavenging activity greater than that of ascorbic acid by approximately 1.35 to 1.4 times .
Case Studies
Several studies have explored the biological effects of related isoquinoline derivatives:
- Study on Antioxidant Properties : A derivative exhibited significant DPPH radical scavenging activity, suggesting potential for use in formulations aimed at oxidative stress-related conditions .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that modifications in the isoquinoline structure could enhance anticancer efficacy, indicating a structure-activity relationship that warrants further investigation .
Summary of Findings
Biological Activity | Observed Effects |
---|---|
Anticancer | Significant cytotoxicity against U-87 and MDA-MB-231 cell lines |
Antioxidant | DPPH radical scavenging activity surpassing ascorbic acid |
NMDA Receptor Modulation | Positive allosteric modulation affecting synaptic plasticity |
Properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4S/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)12-13-29(21)26(34)28-19-10-8-18(27)9-11-19/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBWTNVDFRFHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.